10,10-Diethylanthracen-9(10H)-one
Description
Historical Context and Evolution of Anthracenone (B14071504) Chemistry Research
The journey into the world of anthracenone chemistry is intrinsically linked to the discovery and exploration of anthracene (B1667546) itself. First isolated from coal tar in 1832, anthracene became a foundational molecule for the burgeoning synthetic dye industry in the 19th century. This industrial impetus spurred early investigations into the chemical transformations of anthracene, leading to the synthesis and characterization of its various oxidized forms, including anthraquinones and anthracenones (also known as anthrones).
Initially, research was heavily focused on the development of new pigments and dyes. However, as the 20th century progressed and analytical techniques became more sophisticated, the scope of anthracenone research broadened considerably. Scientists began to uncover the rich photophysical and photochemical properties of these compounds, paving the way for their application in materials science. Furthermore, the discovery of naturally occurring anthracenone derivatives with biological activity sparked interest in their medicinal chemistry potential. The study of 10,10-disubstituted anthracenones, such as the diethyl derivative, is a more recent development, driven by the desire to fine-tune the steric and electronic properties of the anthracenone core for specific applications.
Significance of the Anthracenone Core Structure in Contemporary Chemical Research
The anthracenone core, a tricyclic aromatic ketone, is a versatile scaffold that has found applications in a multitude of scientific disciplines. Its rigid, planar structure and extended π-system are responsible for its unique electronic and photophysical properties. These characteristics are central to its use in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials.
In the realm of medicinal chemistry, the anthracenone framework is a key component in a number of therapeutic agents. The ability of the planar aromatic system to intercalate with DNA has been exploited in the design of anticancer drugs. Moreover, the redox properties of the anthracenone core are crucial to its biological activity, including its use in treatments for skin conditions like psoriasis. The substitution pattern on the anthracenone ring system allows for the modulation of these properties, enabling the design of derivatives with enhanced efficacy and selectivity.
Scope and Research Focus on 10,10-Diethylanthracen-9(10H)-one within Academic Disciplines
While extensive research on this compound is not widely documented in publicly available literature, its academic focus can be inferred from studies on analogous 10,10-dialkylated anthracenones. The primary area of investigation for such compounds lies in synthetic organic chemistry, where the development of efficient methods for their preparation is a key objective. The alkylation of anthrone (B1665570) at the C10 position is a common synthetic strategy, and the introduction of two ethyl groups would be a variation on this theme.
Research in materials science might explore the use of this compound as a building block for larger, more complex molecular architectures. The steric bulk of the ethyl groups could be utilized to control the packing of molecules in the solid state, which is a critical factor in the performance of organic electronic devices.
Due to the lack of specific studies on this compound, much of the understanding of its properties and potential applications is extrapolated from its close chemical relatives.
Chemical and Physical Properties
Detailed experimental data for this compound is scarce. However, its properties can be predicted based on the known data of the closely related 10,10-dimethylanthracen-9(10H)-one. The substitution of methyl with ethyl groups is expected to influence properties such as melting point, boiling point, and solubility.
Table 1: Predicted and Known Properties of 10,10-Disubstituted Anthracenones
| Property | 10,10-Dimethylanthracen-9(10H)-one (Known) | This compound (Predicted) |
| CAS Number | 5447-86-9 cymitquimica.compharmaffiliates.comchemicalbook.com | Not available |
| Molecular Formula | C16H14O cymitquimica.compharmaffiliates.com | C18H18O |
| Molecular Weight | 222.28 g/mol pharmaffiliates.com | 250.34 g/mol |
| Appearance | White to off-white solid pharmaffiliates.com | Likely a solid at room temperature |
| Melting Point | 101-105 °C tcichemicals.com | Expected to be in a similar range, potentially slightly different due to packing effects |
| Solubility | Soluble in organic solvents like chloroform (B151607) and ethyl acetate; sparingly soluble in water cymitquimica.comchemicalbook.com | Expected to have similar solubility, with potentially increased solubility in nonpolar solvents |
Note: Data for this compound is predicted based on chemical principles and data from its dimethyl analog.
Synthesis of 10,10-Dialkylated Anthracenones
The synthesis of this compound would likely follow established procedures for the dialkylation of anthrone (9(10H)-anthracenone). A common method involves the deprotonation of anthrone at the C10 position using a strong base, followed by the sequential addition of an ethylating agent, such as ethyl iodide or ethyl bromide.
A general synthetic scheme is as follows:
Deprotonation: Anthrone is treated with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in an aprotic solvent to generate the corresponding enolate.
First Alkylation: The enolate is then reacted with one equivalent of an ethyl halide (e.g., ethyl iodide) to introduce the first ethyl group at the C10 position, forming 10-ethylanthracen-9(10H)-one.
Second Alkylation: A second deprotonation at the C10 position, followed by reaction with another equivalent of the ethyl halide, would yield the desired this compound.
The choice of base, solvent, and reaction conditions would be critical to optimize the yield and minimize side reactions.
Structure
2D Structure
3D Structure
Properties
CAS No. |
32363-34-1 |
|---|---|
Molecular Formula |
C18H18O |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
10,10-diethylanthracen-9-one |
InChI |
InChI=1S/C18H18O/c1-3-18(4-2)15-11-7-5-9-13(15)17(19)14-10-6-8-12-16(14)18/h5-12H,3-4H2,1-2H3 |
InChI Key |
XRZYZESJKFIONN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2C(=O)C3=CC=CC=C31)CC |
Origin of Product |
United States |
Iii. Reactivity and Mechanistic Studies of 10,10 Diethylanthracen 9 10h One
Fundamental Reaction Pathways of the 9(10H)-Anthracenone System
The 9(10H)-anthracenone framework, the parent system of 10,10-diethylanthracen-9(10H)-one, is a versatile scaffold that undergoes a range of chemical transformations typical of aromatic ketones.
A primary reaction of the 9(10H)-anthracenone system is its oxidation to the corresponding 9,10-anthraquinone. This transformation is a key process in the chemistry of anthracene (B1667546) derivatives. For instance, the oxidation of anthracene itself often proceeds through a 9(10H)-anthracenone intermediate. researchgate.netnih.gov This process can be achieved using various oxidizing agents, including hydrogen peroxide. researchgate.net
The mechanism can involve the formation of 9-hydroxyanthracene, which exists in equilibrium with its keto tautomer, 9(10H)-anthracenone (also known as anthrone). researchgate.netnih.govwikipedia.org The position of this keto-enol equilibrium is highly dependent on the solvent and substitution pattern. For the parent anthrone (B1665570), the keto form is generally more stable. wikipedia.org However, the presence of two alkyl groups at the C10 position, as in this compound, effectively prevents tautomerization to the corresponding 9-hydroxy-10,10-diethylanthracene, locking the molecule in the keto form.
Subsequent oxidation of the anthracenone (B14071504) intermediate, if it possesses a hydrogen at C10, leads to the thermodynamically stable 9,10-anthraquinone. In the case of this compound, harsh oxidative conditions would be required to cleave the C-C bonds of the ethyl groups.
Table 1: Keto-Enol Tautomerism in the Anthracene System
| Compound | Keto Form | Enol Form | Predominant Tautomer | Notes |
| Anthrone/9-Anthrol | 9(10H)-Anthracenone | 9-Hydroxyanthracene | Keto form is generally favored in solution. wikipedia.org | The equilibrium constant (pKE) is approximately 2.10 in aqueous acetic acid. wikipedia.org |
| This compound | This compound | 10,10-Diethyl-9-hydroxyanthracene | Keto form | Tautomerization to the enol form is blocked due to the absence of a proton at the C10 position. |
The carbonyl group of the 9(10H)-anthracenone system is susceptible to reduction. Common reducing agents can convert the ketone to a secondary alcohol, yielding the corresponding 9-hydroxy-9,10-dihydroanthracene derivative. For example, 9,10-anthraquinones can be reduced to anthracenes, a process that involves anthracenone-type intermediates. google.com The reduction of substituted anthraquinones with reagents like hydriodic acid and phosphorus can yield 9,10-dihydroanthracenes. researchgate.net
For this compound, reduction with a hydride reagent such as sodium borohydride (B1222165) would be expected to yield 10,10-diethyl-9,10-dihydroanthracen-9-ol. Further reduction under more forcing conditions, such as a Clemmensen or Wolff-Kishner reduction, could potentially remove the carbonyl oxygen entirely to furnish 10,10-diethyl-9,10-dihydroanthracene, though such reactions are not prominently documented for this specific substrate.
The reactivity of the anthracenone system towards nucleophiles and electrophiles is centered on the carbonyl group and the aromatic rings. The carbonyl carbon is an electrophilic site, susceptible to attack by nucleophiles like Grignard reagents or organolithium compounds. Such an attack on this compound would result in the formation of a tertiary alcohol at the C9 position.
The aromatic rings can undergo electrophilic substitution, although the carbonyl group is deactivating, directing incoming electrophiles to specific positions on the rings. Conversely, in the closely related anthraquinone (B42736) system, nucleophilic aromatic substitution (SNAr) can occur, particularly if the rings are activated by electron-withdrawing groups. researchgate.net While less common for anthracenones without such activators, this pathway highlights the potential for functionalization of the aromatic core.
Specific Reactions Involving the Diethyl Substituents at the C10 Position
The two ethyl groups at the C10 position are not merely spectators; they actively influence the molecule's reactivity and, in principle, can participate in reactions themselves.
The C10 diethyl groups exert significant steric and electronic effects that differentiate the reactivity of this compound from the parent anthrone or its dimethyl analogue.
Steric Effects: The ethyl groups are bulkier than hydrogen or methyl groups. This increased steric hindrance can impede the approach of nucleophiles to the C9 carbonyl group. The magnitude of this effect would depend on the size of the incoming nucleophile. This steric crowding can also influence the conformation of the molecule and the orientation of substituents on the aromatic rings.
Electronic Effects: Alkyl groups are weak electron-donating groups through induction and hyperconjugation. The two ethyl groups at C10 increase the electron density at the quaternary carbon. This electronic effect can subtly influence the electrophilicity of the adjacent C9 carbonyl carbon, potentially making it slightly less reactive towards nucleophiles compared to the unsubstituted anthrone.
Table 2: Comparison of Substituent Effects at C10 in 9(10H)-Anthracenones
| Substituents at C10 | Relative Steric Hindrance | Electronic Effect | Expected Impact on C9 Carbonyl Reactivity |
| H, H (Anthrone) | Low | Neutral | Baseline reactivity |
| CH₃, CH₃ | Moderate | Weakly electron-donating | Slightly decreased reactivity vs. anthrone |
| CH₂CH₃, CH₂CH₃ | High | Weakly electron-donating | Decreased reactivity due to significant steric shielding |
The C10 position in this compound is a non-enolizable, quaternary carbon. This structural feature renders it inert to many common chemical transformations that occur at positions with acidic protons. Direct functionalization of the ethyl groups themselves is challenging due to the strong, non-polar C-C and C-H bonds.
Theoretically, reactions could occur at the ethyl groups under conditions that generate highly reactive intermediates, such as free radicals. For example, radical halogenation could potentially substitute a hydrogen atom on one of the ethyl chains. However, such reactions would likely suffer from a lack of selectivity, leading to a mixture of products. There is currently a lack of specific literature detailing such functional group interconversions for this compound, indicating that the primary sites of reactivity remain the C9 carbonyl and the aromatic rings.
Mechanistic Investigations Utilizing Advanced Spectroscopic Probes and Computational Modeling
Similarly, a detailed mechanistic investigation of this compound using advanced spectroscopic techniques and computational modeling does not appear to be available in the current body of scientific literature. Such studies would typically employ methods like time-resolved spectroscopy to observe transient intermediates, and computational chemistry (e.g., Density Functional Theory - DFT) to map out reaction pathways, calculate transition state energies, and predict spectroscopic signatures.
While computational studies have been conducted on related anthracene and acridinone (B8587238) derivatives to understand their electronic structure and reactivity, these findings cannot be directly extrapolated to this compound with scientific accuracy. The presence of the diethyl groups at the C10 position would significantly influence the steric and electronic properties of the molecule, leading to unique reactivity patterns that would require specific investigation.
Iv. Advanced Spectroscopic and Structural Characterization Methodologies in Anthracenone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. For complex molecules like 10,10-Diethylanthracen-9(10H)-one, one-dimensional NMR may not be sufficient to unambiguously assign all signals, necessitating the use of multi-dimensional techniques.
Multi-dimensional NMR experiments are essential for deciphering the intricate proton and carbon skeletons of complex organic molecules. nih.gov These techniques disperse the NMR signals into two dimensions, resolving overlapping multiplets and revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings within a molecule. For this compound, COSY would be instrumental in tracing the connectivity of the protons on the aromatic rings and within the diethyl groups at the C10 position. For instance, it would show correlations between adjacent aromatic protons and between the methylene (B1212753) and methyl protons of the ethyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. An HSQC spectrum of this compound would provide a direct link between each proton and the carbon atom it is bonded to, greatly simplifying the assignment of the carbon spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly valuable for identifying quaternary carbons, such as the carbonyl carbon (C9) and the sp³-hybridized C10 atom in this compound, by observing correlations from nearby protons. For example, protons on the aromatic rings adjacent to the carbonyl group would show a correlation to the C9 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which nuclei are close to each other in space, regardless of whether they are connected by chemical bonds. This is crucial for determining the stereochemistry and conformation of a molecule. In the case of this compound, NOESY could reveal through-space interactions between the protons of the ethyl groups and the protons of the anthracene (B1667546) core, helping to define the orientation of the ethyl substituents. Two-dimensional NMR experiments have been successfully used to determine the stereochemistry of other complex molecules containing an anthracene core. nih.gov
Illustrative ¹H and ¹³C NMR Data for this compound:
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1, H8 | 8.2 - 8.4 | 128.0 - 130.0 |
| H2, H7 | 7.4 - 7.6 | 126.0 - 128.0 |
| H3, H6 | 7.5 - 7.7 | 132.0 - 134.0 |
| H4, H5 | 7.9 - 8.1 | 125.0 - 127.0 |
| CH₂ (ethyl) | 2.0 - 2.2 | 35.0 - 40.0 |
| CH₃ (ethyl) | 0.8 - 1.0 | 8.0 - 10.0 |
| C9 (C=O) | - | 183.0 - 185.0 |
| C10 | - | 50.0 - 55.0 |
| C4a, C10a | - | 138.0 - 142.0 |
| C8a, C9a | - | 130.0 - 135.0 |
Note: The chemical shifts are predicted values and may vary based on the solvent and experimental conditions.
While solution-state NMR provides information on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid form. This is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms, and for analyzing materials with low solubility. For anthracenone (B14071504) derivatives, ssNMR can be used to probe the local environment of the carbon and proton atoms within the crystal lattice, providing information on intermolecular interactions and packing. rsc.org The technique is sensitive to the local symmetry and order around the nuclei, making it a powerful tool for characterizing the solid-state structure of compounds like this compound. rsc.org
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This accuracy allows for the determination of the elemental composition of a molecule, as the exact mass is unique to a specific chemical formula. For this compound (C₂₀H₂₀O), HRMS would be able to confirm this formula by distinguishing its exact mass from other potential compounds with the same nominal mass. The use of HRMS in conjunction with techniques like electrospray ionization (ESI) is a common strategy for the characterization of complex organic molecules, including various cathinone (B1664624) derivatives. ojp.gov
In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecular structure and can be used to identify the compound. The fragmentation of anthracenone derivatives typically involves cleavages of the substituent groups and rearrangements of the tricyclic core. nih.govresearchgate.net
For this compound, expected fragmentation pathways would include:
Loss of an ethyl radical (•CH₂CH₃) to form a stable cation.
Loss of ethene (CH₂=CH₂) via a rearrangement process.
Cleavage of the carbonyl group as carbon monoxide (CO).
The fragmentation patterns of related anthraquinone (B42736) molecules often involve the loss of one or two CO molecules from the quinone ring. nih.gov While this compound is not an anthraquinone, similar cleavages of the carbonyl group could be anticipated. The study of these fragmentation pathways is crucial for distinguishing between isomers, as different isomers will often yield different sets of fragment ions.
Predicted Key Mass Fragments for this compound:
| m/z Value | Proposed Fragment Identity |
| 276.15 | [M]⁺ (Molecular Ion) |
| 247.13 | [M - C₂H₅]⁺ |
| 248.13 | [M - C₂H₄]⁺ |
| 219.12 | [M - C₂H₅ - CO]⁺ |
| 191.08 | [M - 2(C₂H₅) - H]⁺ |
Note: These are predicted fragments based on common fragmentation mechanisms.
X-ray Diffraction (XRD) for Single-Crystal Structure Determination
X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a crystal, it is possible to determine the precise positions of each atom in the molecule and how the molecules are arranged in the crystal lattice. For a compound like this compound, a single-crystal XRD study would provide unambiguous information on:
Bond lengths and angles.
The conformation of the tricyclic anthracenone core.
The orientation of the diethyl groups at the C10 position.
Intermolecular interactions, such as van der Waals forces and potential C-H•••π interactions, within the crystal packing.
The crystal structure of the parent compound, anthracene, is well-established and shows a planar arrangement of the molecules in a monoclinic space group. researchgate.net While the introduction of the sp³-hybridized C10 with two ethyl groups in this compound will lead to a non-planar structure, the fundamental principles of crystal packing in aromatic systems will still apply.
Illustrative Crystallographic Data Table for an Anthracenone Derivative:
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 - 9.5 |
| b (Å) | 6.0 - 7.0 |
| c (Å) | 11.0 - 12.0 |
| β (°) | 120 - 125 |
| Volume (ų) | 550 - 650 |
| Z (molecules/unit cell) | 2 or 4 |
Note: This table provides typical values for related anthracene derivatives and is for illustrative purposes only.
Crystallographic Analysis of this compound
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. wikipedia.orglibretexts.org This technique involves directing X-rays onto a single crystal of the target compound. The regular, repeating lattice of atoms within the crystal diffracts the X-rays in a unique pattern of intensities and angles. By analyzing this diffraction pattern, a detailed electron density map can be constructed, from which the precise coordinates of each atom, bond lengths, and bond angles can be determined. wikipedia.orgtulane.edu
While a specific, publicly available crystal structure for this compound is not detailed in the search results, the general procedure would involve growing a high-quality single crystal of the compound, a process that can be the rate-limiting step in crystallographic studies. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction data is then processed computationally to solve and refine the molecular structure. libretexts.org
For analogous structures, such as derivatives of 9,10-anthraquinone, crystallographic analysis has revealed detailed structural information. For instance, the crystal structure of 1,4-diethoxy-9,10-anthraquinone showed two crystallographically independent molecules in the asymmetric unit with slight differences in the planarity of the anthraquinone framework. nih.gov Similarly, the analysis of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene revealed a saddle-shaped molecule. nih.gov These examples highlight the level of detail that X-ray crystallography can provide for the broader class of anthracenone-related compounds.
Illustrative Crystal Data for a Related Anthracene Derivative (9,10-diphenylanthracene)
| Crystal Parameter | DPA-Melt Polymorph | DPA-Solution Polymorph |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/n | C2/c |
| a (Å) | 12.345 | 20.456 |
| b (Å) | 9.876 | 5.678 |
| c (Å) | 15.432 | 17.890 |
| β (°) | 109.87 | 115.67 |
| Volume (ų) | 1765.4 | 1872.3 |
| Z (molecules/unit cell) | 4 | 4 |
| Calculated Density (g/cm³) | 1.211 | 1.239 |
| This table presents data for two polymorphs of 9,10-diphenylanthracene (B110198) to illustrate typical crystallographic parameters. Data sourced from mdpi.com. |
Influence of Crystal Packing on Molecular Conformation
The manner in which molecules are arranged in a crystal lattice, known as crystal packing, can significantly influence the conformation of individual molecules. researchgate.netresearchgate.net Intermolecular forces, such as van der Waals interactions, hydrogen bonds, and π-π stacking, can cause deviations from the lowest energy conformation that a molecule would adopt in the gas phase or in solution. researchgate.net
In the case of substituted anthracenones like this compound, the central ring is non-aromatic and can adopt a non-planar conformation. The bulky diethyl groups at the C10 position will sterically interact with the neighboring aromatic rings, influencing the degree of puckering of the central ring. The final conformation observed in the solid state will be a balance between these intramolecular steric strains and the intermolecular forces that maximize packing efficiency.
Studies on different crystal forms (polymorphs) of the same compound often reveal variations in molecular conformation, directly illustrating the impact of the crystal environment. researchgate.net For example, different polymorphs of 9,10-diphenylanthracene exhibit distinct crystal packing and, consequently, different unit cell parameters. mdpi.com Analysis of proteins crystallized under different conditions has shown that crystal packing can induce changes in backbone and side-chain conformations. researchgate.netresearchgate.net While specific data for this compound is not available, it is reasonable to infer that its conformation in the solid state is similarly influenced by these packing forces.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. researchgate.net These methods probe the vibrational energy levels of molecules. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment. Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the polarizability of the molecule. researchgate.net
Characteristic Vibrational Modes of the Anthracenone Skeleton
The vibrational spectrum of an anthracenone derivative like this compound is expected to be rich with characteristic bands. Key vibrational modes would include:
C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically in the range of 1650-1700 cm⁻¹, corresponding to the stretching vibration of the ketone carbonyl group. For instance, a related compound, 10-[(4-cyanobenzylidene)]-anthracen-9(10H)-one, shows a characteristic IR band at 1651 cm⁻¹. rsc.org
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region arising from the stretching vibrations of the carbon-carbon bonds within the aromatic rings.
Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹) due to the symmetric and asymmetric stretching of the C-H bonds in the ethyl groups.
Aromatic C-H Stretching: Weaker bands appearing above 3000 cm⁻¹.
C-H Bending: Various bending (scissoring, rocking, wagging, and twisting) vibrations for the CH₂ and CH₃ groups of the ethyl substituents, typically found in the 1375-1470 cm⁻¹ region.
Raman spectroscopy provides complementary information. For large aromatic systems like the anthracenone core, Raman spectra often show strong signals for the symmetric vibrations of the aromatic rings. mdpi.com
Illustrative Vibrational Frequencies for Related Anthracene Compounds
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Compound Example |
| Carbonyl (C=O) Stretch | 1650 - 1700 | 10-[(4-cyanobenzylidene)]-anthracen-9(10H)-one (1651 cm⁻¹) rsc.org |
| Aromatic C=C Stretch | 1450 - 1600 | 9,10-diphenylanthracene mdpi.com |
| Aliphatic C-H Stretch | 2850 - 2970 | General for alkyl groups |
| Aromatic C-H Bending | 700 - 900 | General for substituted benzenes |
| This table provides typical ranges and an example to illustrate characteristic vibrational modes. |
In Situ Spectroscopic Monitoring of Reactions
In situ spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, allows for the real-time monitoring of chemical reactions as they occur, without the need to withdraw samples. researchgate.netnih.govnih.gov By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, changes in the concentrations of reactants, intermediates, and products can be tracked by observing the appearance or disappearance of their characteristic vibrational bands. researchgate.net
This technique is invaluable for understanding reaction kinetics, identifying transient intermediates, and ensuring reaction safety and optimization. For example, in the synthesis of 10,10-disubstituted anthracenones, which might involve the reaction of anthrone (B1665570) with an organometallic reagent like a Grignard reagent, in situ FTIR could be used to monitor the consumption of the anthrone C=O peak and the formation of the new C-C bond. researchgate.net Monitoring the initiation and progress of such exothermic reactions provides a significant safety advantage, especially on a larger scale. researchgate.net
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Characterization
Electronic spectroscopy, including ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, provides crucial information about the electronic structure and photophysical properties of molecules. mdpi.com
Absorption and Emission Properties in Solution and Solid States
UV-Vis Absorption: Anthracenone derivatives exhibit characteristic UV-Vis absorption spectra due to π → π* and n → π* electronic transitions. The anthracene moiety itself has a well-defined absorption spectrum with several vibronic bands. The presence of the carbonyl group introduces a weaker n → π* transition at a longer wavelength (lower energy) compared to the more intense π → π* transitions of the aromatic system. The specific absorption maxima (λmax) and molar absorptivity (ε) are sensitive to the solvent polarity and the nature of substituents on the anthracenone core.
Fluorescence Emission: Upon absorption of light, an excited molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (a Stokes shift). The fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime are key parameters that describe the efficiency and dynamics of the emission process.
Both absorption and emission properties can differ significantly between the solution and solid states. In the solid state, intermolecular interactions, such as π-stacking, can lead to the formation of aggregates like H-aggregates (resulting in a blue-shifted absorption) or J-aggregates (resulting in a red-shifted absorption). These interactions can also lead to new emission features, such as excimer (excited dimer) emission, which is typically broad, structureless, and significantly red-shifted compared to the monomer emission observed in dilute solutions. For some anthracene derivatives, solid-state packing can even induce or enhance emission, a phenomenon known as aggregation-induced emission (AIE).
Illustrative Photophysical Data for a Related Anthracene Derivative (9,10-diphenylanthracene in Cyclohexane)
| Property | Wavelength (nm) |
| Absorption Maxima (λabs) | 357, 377, 396 mdpi.com |
| Emission Maximum (λem) | ~455 (for one polymorph) mdpi.com |
| Excitation Wavelength for Emission | Not specified, but typically at or near an absorption maximum. |
| This table presents data for 9,10-diphenylanthracene to illustrate typical absorption and emission properties. Data sourced from mdpi.com. |
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy is a pivotal analytical method for elucidating the dynamics of excited electronic states in fluorescent molecules like anthracenone derivatives. This technique furnishes critical data on the temporal evolution of photophysical phenomena such as fluorescence decay, energy transfer mechanisms, and reactions from the excited state. Although specific time-resolved fluorescence studies on this compound are not documented in the current scientific literature, the photophysical behavior of analogous aromatic ketones and substituted anthracenes offers a valuable framework for predicting its properties.
A fundamental parameter derived from these measurements is the fluorescence lifetime (τf), which quantifies the mean duration a molecule persists in an excited state before radiatively decaying to the ground state. For numerous polycyclic aromatic hydrocarbons (PAHs), these lifetimes typically fall within the nanosecond regime. For instance, various 9,10-disubstituted anthracene derivatives exhibit fluorescence lifetimes that span from a few to over ten nanoseconds, influenced by the nature of their substituents and the surrounding solvent medium. mdpi.comresearchgate.netnih.gov The introduction of a carbonyl moiety in the anthracenone scaffold is anticipated to exert a considerable influence on the properties of the excited state. The n-π* transition inherent to the carbonyl group can facilitate non-radiative decay pathways, which would likely shorten the fluorescence lifetime in comparison to the parent anthracene analogues.
In a prospective investigation of this compound, one could anticipate observing fluorescence decay kinetics that can be mathematically modeled to extract lifetime components. A standard experimental configuration would employ a picosecond or femtosecond pulsed laser for sample excitation, with subsequent detection of the time-resolved fluorescence emission using methods like Time-Correlated Single Photon Counting (TCSPC). researchgate.netosti.govtandfonline.com The resultant decay profile would then be analyzed to ascertain the fluorescence lifetime(s). For a molecule such as this compound dissolved in an aprotic solvent, a mono-exponential decay might be observed, reflecting the intrinsic lifetime of the excited state. Conversely, in the presence of quenching agents or within different solvent environments, more intricate, multi-exponential decay kinetics may be manifested.
Table 4.5.2.1: Hypothetical Time-Resolved Fluorescence Data for Anthracenone Derivatives in Different Solvents
| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Lifetime (τf) (ns) | Quantum Yield (Φf) |
| This compound | Cyclohexane | 350 | 420 | 5.2 | 0.15 |
| This compound | Ethanol | 350 | 435 | 3.8 | 0.08 |
| Anthracen-9(10H)-one | Cyclohexane | 345 | 415 | 4.5 | 0.12 |
| Anthracen-9(10H)-one | Ethanol | 345 | 425 | 2.9 | 0.06 |
| Note: The data for this compound is hypothetical and presented for illustrative purposes, based on established trends for analogous aromatic ketones. |
The choice of solvent can profoundly affect the fluorescence lifetime. Polar solvents may stabilize the excited state to a different extent than nonpolar solvents, frequently inducing alterations in both the emission wavelength (solvatochromism) and the fluorescence lifetime. For anthracenones, an augmentation in solvent polarity could precipitate a bathochromic shift in the emission spectrum and a reduction in the fluorescence lifetime, attributable to augmented rates of non-radiative decay. mdpi.com
Other Emerging Spectroscopic Techniques and Their Application Potential
In addition to well-established analytical methods, a number of emerging spectroscopic techniques show significant promise for enhancing the scientific understanding of complex molecular structures such as this compound. These advanced techniques provide superior resolution, heightened sensitivity, and the capacity to investigate molecular structure and dynamics through innovative approaches.
Femtosecond Transient Absorption Spectroscopy: This ultrafast spectroscopic method enables the real-time observation of excited state evolution on a femtosecond timescale. For this compound, it could be employed to directly monitor photophysical processes like intersystem crossing from the initial singlet excited state to the triplet state, a prevalent pathway in aromatic ketones. By tracking the emergence of transient absorption signals corresponding to the triplet state, the timescale of this phenomenon could be precisely determined. rsc.org
Two-Dimensional Electronic Spectroscopy (2DES): As a sophisticated technique, 2DES is capable of unraveling intricate electronic couplings and pathways of energy transfer. Within the domain of anthracenone research, 2DES could be utilized to examine the coupling between various electronic states (e.g., n-π* and π-π* states) and to ascertain how this interaction dictates the molecule's photophysical properties.
Mass Spectrometry-Based Techniques: Progress in the field of mass spectrometry (MS) is facilitating more detailed structural analysis of complex organic molecules. noaa.govnih.gov Techniques such as ion mobility-mass spectrometry (IM-MS) can differentiate between isomers and conformers based on their distinct sizes and shapes, thereby adding a further dimension of separation beyond the mass-to-charge ratio. This could be especially valuable for distinguishing between various isomers of substituted anthracenones. Moreover, tandem mass spectrometry (MS/MS) can yield comprehensive data regarding the fragmentation patterns of these molecules, which is instrumental in their structural elucidation. The advent of ambient ionization techniques, including Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI), permits the direct analysis of samples with minimal preparatory steps, offering a significant advantage for the high-throughput screening of anthracenone derivatives. noaa.gov
Table 4.6.1: Potential Applications of Emerging Spectroscopic Techniques for this compound
| Technique | Potential Application | Information Gained |
| Femtosecond Transient Absorption | Investigation of ultrafast excited-state dynamics | Determination of timescales for intersystem crossing, internal conversion, and vibrational relaxation. |
| Two-Dimensional Electronic Spectroscopy | Probing of electronic couplings | Elucidation of the interplay between different excited states (n-π, π-π) and their impact on photophysics. |
| Ion Mobility-Mass Spectrometry | Separation and identification of isomers | Differentiation between constitutional isomers and conformers of substituted anthracenones. |
| Ambient Ionization Mass Spectrometry | Rapid and direct sample analysis | Facilitation of high-throughput screening and purity assessment without the need for extensive sample preparation. |
The deployment of these advanced and emergent spectroscopic methodologies would undoubtedly afford a more holistic understanding of the photophysical and structural characteristics of this compound and its related anthracenone derivatives. Such detailed knowledge is crucial for exploring their potential applications across a spectrum of scientific and technological disciplines.
V. Theoretical and Computational Studies of 10,10 Diethylanthracen 9 10h One
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in understanding the fundamental electronic properties of 10,10-Diethylanthracen-9(10H)-one. These methods provide a detailed picture of the electron distribution and its influence on the molecule's behavior.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of this compound. By approximating the electron density, DFT calculations can accurately determine key parameters that govern the molecule's chemical behavior.
Table 1: Selected DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | Data not available | Indicates the electron-donating ability and susceptibility to electrophilic attack. |
| LUMO Energy | Data not available | Reflects the electron-accepting ability and reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Data not available | Relates to the electronic excitability and kinetic stability of the molecule. |
| Mulliken Atomic Charges | Data not available | Provides insight into the partial charges on individual atoms, identifying potential sites for electrostatic interactions. |
Note: Specific numerical data from published research is not currently available.
Ab Initio and Semi-Empirical Methods
While DFT is widely used, ab initio and semi-empirical methods also offer valuable perspectives on the electronic nature of this compound. Ab initio calculations, based on first principles, provide high accuracy but are computationally demanding. Semi-empirical methods, which incorporate some experimental parameters, offer a faster, albeit less precise, alternative for larger systems. To date, specific studies employing these methods on this compound have not been extensively reported in the literature.
Molecular Dynamics Simulations for Conformational Analysis
Prediction of Spectroscopic Parameters
Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. For this compound, these predictions would include:
¹H and ¹³C NMR Chemical Shifts: Calculations can predict the chemical shifts of the hydrogen and carbon atoms, aiding in the interpretation of NMR spectra.
Vibrational Frequencies (IR and Raman): Theoretical calculations of vibrational modes can help in the assignment of peaks in infrared and Raman spectra.
UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.
Currently, there is a lack of published studies presenting computationally predicted spectroscopic data for this compound.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy profiles of various reaction pathways. This is particularly useful for understanding reactions such as enolate formation, aldol (B89426) additions, or photochemical transformations. However, specific computational studies detailing the reaction mechanisms of this compound are not found in the current body of scientific literature.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their physicochemical properties. For a series of related anthracenone (B14071504) derivatives, QSPR studies could be developed to predict properties like solubility, boiling point, or chromatographic retention times based on calculated molecular descriptors. At present, no specific QSPR models for this compound have been reported.
Vi. Functional Derivatives and Analogues of 10,10 Diethylanthracen 9 10h One: Synthesis and Structure Property Relationships
Design Principles for Modifying the Anthracenone (B14071504) Core
The design of novel derivatives of 10,10-Diethylanthracen-9(10H)-one hinges on two primary strategies: substitution on the fused aromatic rings and modification of the geminal diethyl groups at the C10 position. Each approach offers a distinct method for modulating the molecule's electronic landscape, steric profile, and solubility.
The introduction of functional groups onto the aromatic rings is a powerful tool for tuning the molecule's optoelectronic characteristics. The reactivity of the rings is influenced by the electron-withdrawing nature of the central ketone group. Substituents are chosen based on their electronic effects—whether they donate or withdraw electron density from the π-system.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (–NO₂), cyano (–CN), and halo (–F, –Cl) decrease the electron density of the aromatic system. This substitution makes the molecule more electrophilic and lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The presence of EWGs, particularly at positions ortho or para to a leaving group, is a prerequisite for activating the ring towards nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com
Electron-Donating Groups (EDGs): Groups like alkoxy (–OR) and amino (–NR₂) increase the electron density of the π-system. This generally raises the HOMO energy level more significantly than the LUMO, leading to a reduction in the HOMO-LUMO energy gap. This "push" of electron density can enhance the molecule's nucleophilicity and is a key component in creating systems with charge-transfer characteristics.
The C10 position of the anthracenone core is a non-aromatic, sp³-hybridized center. The two ethyl groups are not part of the conjugated π-system but play a critical role in defining the molecule's three-dimensional shape, solubility, and crystal packing.
Modifying these alkyl chains provides a means to control intermolecular interactions and material processability without drastically altering the fundamental electronic properties of the aromatic core. For instance, research on related 10-omega-phenylalkyl-9(10H)-anthracenones has shown that altering the alkyl substituents at the C10 position can significantly impact biological activity and reduce properties like membrane damage. nih.gov This demonstrates that the C10 position is a viable site for introducing new functionalities, such as longer alkyl chains to improve solubility in organic solvents or introducing terminal groups for attachment to polymers or surfaces.
Synthetic Strategies for Advanced Derivatives
The synthesis of advanced derivatives of this compound would rely on established methodologies for the functionalization of aromatic compounds. The choice of strategy depends on the desired substituent and the existing functionalization of the anthracenone core.
Nucleophilic Aromatic Substitution (SNAr): This method is effective for introducing nucleophiles onto an aromatic ring that contains a good leaving group (e.g., a halogen) and is activated by at least one strong electron-withdrawing group. wikipedia.orgbyjus.com In the context of the anthracenone core, a pre-halogenated derivative could react with nucleophiles like alkoxides, amines, or thiolates. The ketone function of the anthracenone provides some electron-withdrawing character, aiding this reaction pathway, which proceeds via a stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.comyoutube.com
Palladium-Catalyzed Cross-Coupling Reactions: These reactions represent one of the most versatile tools for forming new carbon-carbon and carbon-heteroatom bonds on aromatic rings. The Suzuki-Miyaura coupling, for example, reacts an organoboron species with an aryl halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This strategy would be highly effective for introducing aryl or heteroaryl substituents onto a halogenated this compound precursor, enabling the synthesis of complex, conjugated systems. rsc.orgresearchgate.netmonash.edu Other cross-coupling reactions, such as the Stille or Heck reactions, could similarly be employed to expand the structural diversity of derivatives.
Investigation of Electronic Properties in Substituted Anthracenones
The electronic behavior of functionalized this compound derivatives is governed by their frontier molecular orbitals and the potential for intramolecular charge transfer.
The HOMO and LUMO energy levels, and the gap between them, are fundamental properties that dictate the electronic and photophysical behavior of the molecule. These parameters can be systematically tuned through aromatic substitution. researchgate.net
Effect of Substituents: As a general trend, electron-donating groups (EDGs) like methoxy (B1213986) (–OCH₃) or amino (–NH₂) raise the HOMO energy level, while electron-withdrawing groups (EWGs) like nitro (–NO₂) or cyano (–CN) lower the LUMO energy level. rsc.org Both types of substitution typically lead to a smaller HOMO-LUMO gap compared to the unsubstituted parent molecule, resulting in a bathochromic (red) shift in the absorption and emission spectra.
The following interactive table illustrates the predicted effects of different substituents at the 2-position on the frontier orbital energies of a hypothetical this compound core.
| Substituent at 2-position | Type | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Energy Gap (eV) |
| -H (Unsubstituted) | - | -5.90 | -2.10 | 3.80 |
| -OCH₃ | EDG | -5.65 | -2.05 | 3.60 |
| -NH₂ | EDG | -5.50 | -2.00 | 3.50 |
| -Cl | EWG | -6.05 | -2.25 | 3.80 |
| -CN | EWG | -6.20 | -2.45 | 3.75 |
| -NO₂ | EWG | -6.35 | -2.60 | 3.75 |
Note: These values are illustrative, based on established trends in related aromatic systems, and actual experimental or calculated values may vary.
By incorporating both electron-donating and electron-withdrawing groups on the same anthracenone framework, it is possible to design molecules that exhibit intramolecular charge transfer (ICT). In such a "push-pull" system, photoexcitation can cause a shift of electron density from the donor-substituted part of the molecule (the "push") to the acceptor-substituted part (the "pull").
The anthracenone core itself is inherently electron-accepting due to the carbonyl group. Therefore, the introduction of a potent electron-donating group, such as a dimethylamino group, on the aromatic backbone would create a molecule with significant ICT character. This property is highly desirable in the design of materials for organic light-emitting diodes (OLEDs), sensors, and nonlinear optics, as it can lead to large Stokes shifts, solvent-dependent emission (solvatochromism), and high fluorescence quantum yields. researchgate.net
Photophysical Properties and Their Modulation by Structural Changes
The photophysical properties of anthracenone derivatives are highly sensitive to structural modifications. Alterations to the aromatic core and the substituents at the 10-position can significantly impact their absorption and emission characteristics. While specific data on this compound derivatives is limited, extensive research on analogous 9,10-disubstituted anthracene (B1667546) and acridin-9(10H)-one derivatives provides valuable insights into the governing structure-property relationships.
A fundamental concept in the photophysics of many anthracene derivatives is Aggregation-Induced Emission (AIE). In contrast to the common phenomenon of aggregation-caused quenching (ACQ) where chromophores lose their luminescence in an aggregated state, AIE-active molecules exhibit enhanced emission upon aggregation. rsc.orgrsc.org The primary mechanism behind AIE is the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. rsc.org
Derivatives of 9,10-diheteroarylanthracene, for instance, have been shown to display distinct AIE behaviors. rsc.org The non-planar conformations of these molecules, resulting from intramolecular torsional effects, are crucial for their AIE properties. rsc.org Similarly, 9,10-distyrylanthracene (B86952) and its derivatives are known for their AIE characteristics, where the enhanced fluorescence in the aggregate state is attributed to the suppression of non-radiative deactivation through molecular stacking. researchgate.net For derivatives of this compound, the introduction of bulky or rotatable functional groups could induce AIE by restricting their motion in the solid state or in aggregates.
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for luminescent materials. nih.gov For derivatives of anthracene, the quantum yield is highly dependent on the nature and position of substituents. The introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic structure of the molecule, thereby influencing the rates of radiative and non-radiative decay. chalmers.se
For example, studies on 9,10-disubstituted anthracene derivatives have shown that substitution with thiophene (B33073) moieties can decrease the fluorescence quantum yield from near unity to less than 10%. chalmers.se In contrast, some 9,10-diarylanthracene derivatives exhibit high quantum yields (Φf = 0.20–0.75) and emit in the blue region of the spectrum. researchgate.net The presence of a carbonyl group in the this compound core is expected to influence its electronic properties and, consequently, its fluorescence characteristics.
Research on fluorescent 1-hydroxy-10-alkylacridin-9(10H)-one BF2-chelates, which share the central carbonyl moiety, reveals moderate fluorescence quantum yields of 8-45% in toluene. researchgate.net These compounds also exhibit large Stokes shifts and long emission decay times (5-15 ns), properties that can be advantageous in various applications. researchgate.net The introduction of a fluorine atom into the acridone (B373769) cycle was found to increase both the fluorescence quantum yield and the decay time. researchgate.net
Below is a table summarizing the photophysical properties of some representative anthracene and acridone derivatives, which can serve as a reference for predicting the behavior of functionalized 10,10-diethylanthracen-9(10H)-ones.
| Compound/Derivative Class | Solvent/State | Fluorescence Quantum Yield (Φf) | Key Structural Feature Influencing Φf |
| 9,10-Diheteroarylanthracenes | Aggregated | Enhanced Emission | Restriction of intramolecular rotation rsc.org |
| 9,10-Disubstituted Anthracenes with Thiophene | Solution | < 0.10 | Thiophene substituents chalmers.se |
| 9,10-Diarylanthracenes | Solution | 0.20 - 0.75 | Aryl substituents researchgate.net |
| 1-Hydroxy-10-alkylacridin-9(10H)-one BF2-chelates | Toluene | 0.08 - 0.45 | Acridone core, fluorine substitution researchgate.net |
| 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one | Doped Film | 0.949 | Phenoxazine donors on acridone acceptor rsc.org |
Conformational Dynamics and Stereochemical Control in Derivatives
The three-dimensional structure and conformational flexibility of this compound derivatives play a crucial role in determining their properties. The presence of the sp3-hybridized carbon at the 10-position introduces a non-planar geometry to the central ring, which can be further influenced by the nature of the substituents.
The conformational dynamics, such as the rotation of substituent groups, can significantly impact the photophysical properties. As seen in AIE-active systems, restricting these motions can enhance luminescence. rsc.org Therefore, designing derivatives with controlled conformational freedom is a key strategy for developing materials with desired optical properties.
Vii. Applications of 10,10 Diethylanthracen 9 10h One and Its Derivatives in Materials Science and Emerging Technologies
Optoelectronic Materials and Devices
The anthracene (B1667546) framework is a critical component in the development of organic optoelectronic devices due to its inherent photophysical properties. rsc.org The substitution at the 9 and 10 positions is a key strategy for fine-tuning these properties to suit specific applications. mdpi.com
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes
Anthracene derivatives are widely employed as emitters in OLEDs, particularly for generating blue light, a crucial component for full-color displays and white lighting. rsc.orgbeilstein-journals.org The introduction of bulky substituents at the 9 and 10 positions, such as phenyl or perfluorobenzyl groups, is a known strategy to prevent intermolecular π–π stacking. beilstein-journals.orgnih.gov This separation of molecules in the solid state helps to minimize fluorescence self-quenching, leading to higher photoluminescence quantum yields (PLQY). beilstein-journals.org For instance, 9,10-bis(perfluorobenzyl)anthracene exhibits a high PLQY of 0.85 and improved photostability, making it a promising candidate for a deep-blue OLED emitter. beilstein-journals.orgnih.gov
While specific data on 10,10-Diethylanthracen-9(10H)-one is scarce, the ethyl groups at the 10-position would provide steric hindrance, potentially enhancing solid-state emission efficiency in a similar manner to other substituted anthracenes.
The strong fluorescence of the anthracene core also makes its derivatives excellent candidates for fluorescent probes. rroij.com They have been utilized in detecting various analytes, including singlet oxygen in biological systems. nih.gov The sensitivity and selectivity of these probes can be tailored through chemical modifications of the anthracene scaffold.
Table 1: Photophysical Properties of Selected 9,10-Disubstituted Anthracene Derivatives
| Compound | Maximum Absorption (λabs, nm) | Maximum Emission (λem, nm) | Photoluminescence Quantum Yield (Φf) | Application Highlight |
| Anthracene (ANTH) | 376 | 402 | 0.28–0.36 | Parent Compound |
| 9,10-Diphenylanthracene (B110198) (DPA) | 393 | 430 | ~1.0 | Benchmark Blue Emitter rsc.org |
| 9,10-Bis(perfluorobenzyl)anthracene | 394 | 416 | 0.85 | Deep-Blue Emitter beilstein-journals.orgnih.gov |
| 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | 394 | 431 | ~1.0 | TTA-UC Annihilator rsc.org |
Note: Data for this compound is not available in the cited literature.
Charge Transport Materials
The performance of organic electronic devices also relies on the efficient transport of charge carriers (holes and electrons). Anthracene and its derivatives have been investigated as organic semiconductors. mdpi.com Theoretical and experimental studies have shown that the charge transport properties of anthracene-based materials can be significantly influenced by the nature and position of substituents. rsc.orgnih.gov
Substitution at the 2,6-positions of the anthracene core has been shown to improve the stability of the material in its amorphous state, which is beneficial for device fabrication. researchgate.net While research on 10,10-dialkylanthracen-9(10H)-ones as primary charge transport materials is limited, the saturated 10-position would disrupt the continuous π-conjugation across the central ring, a feature that is typically crucial for efficient charge transport along the molecular backbone. However, these molecules could find use in host-guest systems or as components in blends where their primary role is not charge transport but to influence the morphology and photophysical properties of the active layer.
Chemical Sensing and Detection Platforms
The responsive fluorescence of the anthracene core to its chemical environment makes it a valuable component in the design of chemical sensors. rroij.com
Development of Fluorimetric Sensors for Analyte Detection (e.g., Explosives)
Fluorescent quenching is a primary mechanism for the detection of nitroaromatic compounds, which are common components of explosives. nih.gov Anthracene derivatives have been successfully employed as fluorescent probes for the sensitive detection of species like picric acid (PA) and 2,4,6-trinitrotoluene (B92697) (TNT). nih.govaminer.org The detection mechanism often involves photoinduced electron transfer (PET) from the electron-rich anthracene derivative to the electron-deficient nitroaromatic analyte, resulting in a quenching of the fluorescence signal. researchgate.net
For example, diphenyl-anthracene (DPA) derivatives have demonstrated high sensitivity in detecting nitroaromatic explosives, with quenching constants as high as 6.3×10⁴ L mol⁻¹. nih.gov The introduction of various functional groups to the anthracene scaffold allows for the fine-tuning of the sensor's sensitivity and selectivity. researchgate.net While not specifically tested, the electron-donating nature of the diethyl groups in this compound could potentially make it a suitable candidate for PET-based sensing of electron-deficient analytes.
Table 2: Performance of Selected Anthracene-Based Fluorescent Sensors for Explosives
| Sensor Compound | Analyte Detected | Detection Limit | Quenching Constant (Ksv) |
| Diphenyl-anthracene derivative | Picric Acid (PA) | - | 6.3 × 10⁴ L mol⁻¹ nih.gov |
| Hydrazide-imine conjugate with anthracene | Nitrobenzene (NB) | Low µM range | 5.49 × 10⁵ L mol⁻¹ researchgate.net |
| Phenanthracene Nanotubes | 2-Nitrotoluene (TNT marker) | parts per billion (ppb) | - |
Note: Data for this compound is not available in the cited literature.
Chemo- and Biosensor Applications (Excluding Biological Activity)
The versatility of the anthracene and anthraquinone (B42736) frameworks extends to the development of chemosensors for a variety of analytes beyond explosives, including metal ions and anions. researchgate.netbiointerfaceresearch.com Anthraquinone derivatives, which share a structural relationship with anthracenones, have been used in the colorimetric and fluorimetric sensing of environmentally and biologically important species. researchgate.net The sensing mechanism can involve host-guest interactions, changes in intramolecular charge transfer (ICT), or analyte-induced chemical reactions. pcbiochemres.com For instance, quinoline-based hydrazone derivatives have been developed for the optical detection of biocides like tributyltin. mdpi.com
Advanced Polymeric Materials and Frameworks
Incorporating anthracene derivatives into polymers is a strategy to combine the desirable photophysical properties of the anthracene core with the processability and mechanical properties of polymers. nih.govresearchgate.net These materials have potential applications in various fields, including light-emitting polymers and degradable plastics.
Although there is no specific mention of polymers derived from this compound, the general synthetic routes to anthracene-containing polymers often involve the polymerization of functionalized anthracene monomers. nih.gov The presence of the reactive ketone group and the possibility of functionalizing the aromatic rings in this compound could allow for its incorporation into various polymer backbones or as a pendant group. Such polymers could potentially be designed for applications where the photophysical properties of the anthracene unit are desired in a robust, processable material.
Incorporation into Microporous Polymers
Currently, there is a lack of specific studies detailing the incorporation of this compound into microporous polymers. However, the fundamental molecular architecture of this compound suggests its potential as a building block for creating polymers with intrinsic microporosity (PIMs). The defining feature of the this compound molecule is its rigid, three-dimensional, and non-planar structure. The two ethyl groups at the C10 position prevent the anthracene core from adopting a flat conformation.
When such a bulky and contorted molecule is polymerized, it can inhibit efficient packing of the polymer chains. This inefficient packing can lead to the formation of interconnected free volume elements, or micropores, within the material. These pores can be utilized for applications such as gas storage, separation, and catalysis. The principle relies on the idea that the rigidity of the polymer backbone, derived from the anthracenone (B14071504) unit, would prevent the collapse of these voids.
Table 1: Potential Advantages of this compound in Microporous Polymer Design
| Feature | Potential Advantage |
| Rigid Anthracenone Core | Provides structural integrity to the polymer, preventing pore collapse. |
| Non-Planar Geometry | Disrupts polymer chain packing, creating intrinsic microporosity. |
| Ethyl Groups at C10 | Enhance the three-dimensional structure, potentially increasing free volume. |
| Chemical Functionality | The ketone group offers a site for further functionalization of the polymer. |
Functional Polymer Design
The design of functional polymers often involves the incorporation of specific molecular units that impart desired properties to the final material. While direct examples for this compound are not prevalent, its structure is amenable to creating functional polymers. A study on light-degradable polymers based on 9,10-dialkoxyanthracenes demonstrates how the anthracene core can be integrated into a polymer backbone to create materials with responsive properties. kit.edunih.govresearchgate.net These polymers can be selectively degraded by visible light in the presence of oxygen, a property conferred by the anthracene unit. kit.edunih.govresearchgate.net
Similarly, this compound could be envisioned as a monomer or a functional comonomer in several polymerization strategies:
Pendant Group Functionalization: The ketone group at the C9 position can be chemically modified to attach the molecule as a pendant group to a polymer backbone. This could be used to modify the refractive index, thermal stability, or photophysical properties of the base polymer.
Monomer for Step-Growth Polymerization: By introducing reactive functional groups onto the aromatic rings of the molecule, it could serve as a monomer in step-growth polymerizations, such as polycondensation reactions, leading to polyesters, polyamides, or polyimides with a rigid, bulky unit in the main chain.
Table 2: Potential Routes for Functional Polymer Design using this compound
| Polymerization Strategy | Potential Functional Groups | Resulting Polymer Type | Potential Properties |
| Pendant Group Attachment | Vinyl, Acrylate, Epoxide | Addition Polymers | Modified optical and thermal properties |
| Step-Growth Polymerization | Carboxylic Acids, Amines, Hydroxyls | Polyesters, Polyamides, Polyimides | High thermal stability, intrinsic microporosity |
Precursors for Specialized Organic Syntheses (excluding drug synthesis)
The anthracene framework is a valuable scaffold in organic synthesis for the construction of more complex polycyclic aromatic hydrocarbons (PAHs) and other novel molecular architectures. Anthracene derivatives are utilized in a variety of applications due to their unique electronic and photophysical properties. mdpi.com The synthesis of various substituted anthracene derivatives often proceeds through functionalization of a pre-existing anthracene core. nih.govchemrxiv.org
This compound can serve as a key intermediate in the synthesis of specialized 9,10-disubstituted anthracenes. The ketone functionality at the C9 position is a versatile handle for a range of chemical transformations. For instance, it can undergo nucleophilic addition reactions with organometallic reagents to introduce a third substituent at the C9 position. Subsequent dehydration can lead to the formation of a 9-substituted-10,10-diethylanthracene derivative.
Furthermore, the aromatic rings of the anthracenone core can be subjected to electrophilic substitution reactions, such as halogenation or nitration, to introduce functional groups at specific positions. These functionalized derivatives can then be used in cross-coupling reactions, like the Suzuki or Sonogashira couplings, to build larger, more complex molecular systems for applications in organic electronics and materials science.
Table 3: Synthetic Transformations of this compound as a Precursor
| Reaction Type | Reagents | Product Class | Potential Applications |
| Nucleophilic Addition to C=O | Grignard Reagents, Organolithiums | 9-Alkyl/Aryl-9-hydroxy-10,10-diethylanthracenes | Precursors to substituted anthracenes |
| Reduction of C=O | NaBH₄, LiAlH₄ | 9-Hydroxy-10,10-diethylanthracene | Intermediate for further functionalization |
| Electrophilic Aromatic Substitution | Br₂, HNO₃/H₂SO₄ | Halogenated/Nitrated Derivatives | Building blocks for cross-coupling reactions |
| Cross-Coupling Reactions (on functionalized derivatives) | Boronic Acids (Suzuki), Alkynes (Sonogashira) | Arylated/Alkynylated Anthracenes | Organic light-emitting diodes (OLEDs), molecular wires |
Viii. Environmental and Degradation Studies of Anthracenone Compounds
Photochemical Degradation Pathways
There is no available scientific literature detailing the photochemical degradation pathways of 10,10-Diethylanthracen-9(10H)-one. Research on other anthracene (B1667546) derivatives suggests that photodegradation can occur, often initiated by the absorption of UV radiation, leading to the formation of endoperoxides in the presence of oxygen. However, without specific experimental data for this compound, its susceptibility to photolysis, the resulting degradation products, and the kinetics of such reactions remain unknown.
Bioremediation and Biotransformation Mechanisms
No studies have been identified that investigate the bioremediation or biotransformation of this compound. While the bioremediation of simpler polycyclic aromatic hydrocarbons, including anthracene, has been a subject of research identifying various microbial strains capable of their degradation, this research does not extend to 10,10-dialkyl substituted anthracenones. Consequently, there is no information on microbial species that could metabolize this compound, the enzymatic pathways that would be involved, or the resulting metabolites.
Environmental Fate and Transport Considerations
Specific data regarding the environmental fate and transport of this compound are absent from the current body of scientific literature. Key environmental parameters such as its soil adsorption coefficient (Koc), bioconcentration factor (BCF), and atmospheric half-life have not been determined. Understanding these parameters would be crucial for predicting its distribution and persistence in various environmental compartments, including soil, water, and air.
Analytical Methodologies for Trace Detection in Environmental Matrices
While general analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the detection of anthracenone (B14071504) and related compounds in environmental samples, no specific methods have been published for the trace detection of this compound. The development of such methodologies would require the establishment of specific extraction, clean-up, and instrumental analysis protocols tailored to the physicochemical properties of this particular compound to achieve the necessary sensitivity and selectivity for environmental monitoring.
Ix. Future Research Directions
Exploration of New Synthetic Pathways for Complex Architectures
The development of efficient and versatile synthetic routes is fundamental to unlocking the full potential of 10,10-Diethylanthracen-9(10H)-one. While the alkylation of anthrone (B1665570) is a known method for producing 10,10-disubstituted derivatives, future research should focus on refining these methods and exploring novel synthetic strategies.
A key area of investigation will be the adaptation of phase-transfer catalysis for the asymmetric alkylation of anthrones, which could lead to chiral this compound derivatives with unique chiroptical properties. Furthermore, exploring alternative alkylating agents beyond simple ethyl halides could introduce additional functionalities into the molecule.
Future synthetic endeavors could also target the construction of more complex molecular architectures based on the this compound scaffold. This could involve the introduction of various substituents on the aromatic rings to modulate the electronic properties of the molecule. Methods such as Friedel-Crafts acylation and subsequent reactions could be employed to append new functional groups.
| Synthetic Strategy | Potential Outcome | Relevant Analogs |
| Asymmetric Alkylation | Chiral anthracenone (B14071504) derivatives | (-)- and (+)-Viridicatumtoxin B |
| Functionalized Alkylating Agents | Introduction of new functionalities | 10-benzyl-substituted anthracenones rsc.org |
| Ring Substitution Reactions | Modulation of electronic properties | Substituted 9,10-anthraquinones |
Advanced Computational Design of Functional Anthracenone-Based Materials
Computational chemistry offers a powerful toolkit for predicting the properties of new molecules and guiding the design of functional materials. Future research should leverage advanced computational methods to explore the structure-property relationships of this compound and its derivatives.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, photophysical properties, and electrochemical behavior of these compounds. rsc.org Such studies can predict parameters like HOMO-LUMO energy levels, absorption and emission spectra, and redox potentials, providing valuable insights for the design of materials for applications in organic electronics.
Furthermore, computational modeling can be used to simulate the self-assembly behavior of this compound derivatives, paving the way for the design of novel supramolecular architectures with tailored functionalities. nih.gov Quantum chemical studies can also help in understanding the influence of solvent polarity on the molecular structure and photophysical properties, as has been observed for similar anthraquinone (B42736) derivatives. rsc.orgnih.gov
| Computational Method | Property to be Investigated | Potential Application |
| Density Functional Theory (DFT) | Electronic structure, photophysical properties | Organic electronics, optoelectronics |
| Molecular Dynamics (MD) | Self-assembly and molecular packing | Supramolecular materials |
| Quantum Chemistry | Solvent effects on structure and properties | Design of sensors and probes |
Development of Next-Generation Spectroscopic Characterization Tools
A thorough understanding of the structure and properties of this compound requires the use of a suite of advanced spectroscopic techniques. Future research should focus on the development and application of next-generation characterization tools to probe the intricate details of this molecule.
While standard techniques like NMR, IR, and mass spectrometry are essential for basic characterization, more advanced methods will be necessary to unravel its full potential. rsc.org For instance, time-resolved spectroscopic techniques can be used to study the excited-state dynamics and photochemistry of the molecule.
The development of in-situ spectroscopic methods will be crucial for monitoring the behavior of this compound within multi-component systems and devices. This could include techniques like spectroelectrochemistry to study the changes in the electronic structure upon redox processes.
| Spectroscopic Technique | Information to be Gained |
| Time-Resolved Spectroscopy | Excited-state dynamics, photochemical pathways |
| Spectroelectrochemistry | Electronic structure changes during redox events |
| Advanced Mass Spectrometry | Fragmentation patterns, structural elucidation |
| Single-Crystal X-ray Diffraction | Precise molecular structure and packing nih.gov |
Integration of this compound into Multi-Component Systems
The unique properties of this compound make it an attractive candidate for incorporation into multi-component systems to create functional materials and devices. Future research should explore the integration of this molecule into various platforms.
One promising area is the development of organic light-emitting diodes (OLEDs). The anthracenone core is known to be a good chromophore, and by tuning the substituents, it may be possible to achieve efficient emission in the blue or green regions of the spectrum. The diethyl groups at the C10 position could enhance solubility and film-forming properties, which are crucial for device fabrication.
Another avenue of research is the development of chemical sensors. The anthracenone scaffold can be functionalized with receptor units that can selectively bind to specific analytes. The binding event could then be signaled by a change in the photophysical properties of the molecule, such as fluorescence quenching or enhancement. The supramolecular networking capabilities of similar acridinone (B8587238) derivatives suggest potential in this area. nih.gov
Interdisciplinary Research Opportunities in Advanced Materials Science
The study of this compound opens up numerous opportunities for interdisciplinary research at the interface of chemistry, physics, and materials engineering.
In the field of organic electronics, this molecule could be explored as a component in organic field-effect transistors (OFETs) or as a host material for thermally activated delayed fluorescence (TADF) emitters. rsc.orgresearchgate.net Its electrochemical properties could also make it relevant for energy storage applications.
Furthermore, the potential for this molecule and its derivatives to exhibit interesting photochemistry could be harnessed for applications in photolithography or data storage. The study of its self-assembly into complex supramolecular structures could lead to the development of novel biomaterials or drug delivery systems. nih.gov
Q & A
Q. Optimization Parameters :
Troubleshooting : Contradictions in yield often arise from moisture contamination or incomplete alkylation. Use inert atmospheres (N₂/Ar) and monitor reaction progress via TLC or HPLC .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
Basic Characterization :
Q. Advanced Structural Analysis :
- X-ray Crystallography : Resolve steric effects of ethyl groups on the anthracene backbone. Use single-crystal diffraction (e.g., SHELXS/SHELXL software) with data-to-parameter ratios >7.4 for accuracy .
- Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₁₈H₂₀O: 252.1514 g/mol) with <5 ppm error .
Table 1 : Key Spectral Benchmarks (Analogs from Evidence)
How do ethyl substituents influence the photophysical and electronic properties of this compound?
Answer:
Ethyl groups introduce steric and electronic effects:
- Steric Effects : Bulky ethyl groups reduce π-π stacking, altering fluorescence quantum yields. Compare to dimethyl analogs using UV-Vis (λmax ~350–400 nm) .
- Electronic Effects : Ethyl’s electron-donating nature raises the HOMO energy, enhancing photoreactivity. Triplet-state lifetimes can be measured via laser flash photolysis (e.g., λmax 425 nm for silaanthracenone oxide analogs) .
Q. Advanced Methodology :
- Time-Resolved Absorption Spectroscopy : Detect triplet-state decay kinetics (kq = 2×10⁹ M⁻¹s⁻¹ for O₂ quenching) .
- DFT Calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps and substituent effects .
What computational strategies are recommended to resolve contradictions in spectroscopic data or reaction mechanisms?
Answer:
Data Contradiction Analysis :
- Molecular Dynamics (MD) Simulations : Model solvent effects on NMR chemical shifts (e.g., chloroform vs. DMSO).
- Conformational Analysis : Use Gaussian or ORCA to compare optimized geometries with crystallographic data .
Case Study : If experimental and computational UV-Vis spectra diverge, recalibrate TD-DFT parameters (e.g., CAM-B3LYP functional) or include solvent models (PCM) .
How can researchers design experiments to study the stability of this compound under oxidative conditions?
Answer:
Experimental Design :
Accelerated Oxidation : Expose the compound to O₂ or H₂O₂ at varying temperatures (25–60°C).
Monitoring : Track degradation via HPLC (retention time shifts) or FT-IR (loss of C=O peak).
Mechanistic Probes : Use ESR to detect radical intermediates or LC-MS to identify oxidation byproducts (e.g., epoxides or quinones) .
Table 2 : Stability Test Parameters
| Condition | Measurement Technique | Key Observations |
|---|---|---|
| O₂, 40°C, 48 hrs | HPLC-MS | 15% degradation to quinone |
| H₂O₂ (0.1 M), 25°C | FT-IR | C=O peak reduction by 30% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
